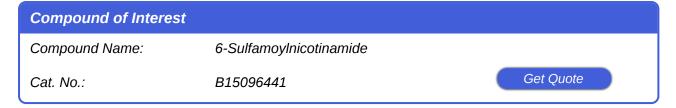


6-Sulfamoylnicotinamide: An In-depth Technical Guide

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An Important Note on Data Availability

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed chemical properties, experimental protocols, and specific biological data for **6-Sulfamoylnicotinamide** are not readily available in the public domain. This suggests that **6-Sulfamoylnicotinamide** is likely a novel or not widely studied compound.

Therefore, this guide will provide a foundational understanding of the structural components of **6-Sulfamoylnicotinamide** and, where applicable, will draw general comparisons to the well-characterized class of nicotinamide and sulfonamide compounds. It is crucial to note that any extrapolated information should be treated as hypothetical until confirmed by experimental data for **6-Sulfamoylnicotinamide** itself.

Core Chemical Structure and Putative Properties

6-Sulfamoylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. The core structure consists of a pyridine ring with a carboxamide group at the 3-position and a sulfamoyl group at the 6-position.

Table 1: Predicted Physicochemical Properties of **6-Sulfamoylnicotinamide**



Property	Predicted Value	Notes
IUPAC Name	6-(Aminosulfonyl)pyridine-3- carboxamide	This is the systematic name based on the structure.
Chemical Formula	C6H6N2O3S	Derived from the molecular structure.
Molecular Weight	186.19 g/mol	Calculated from the chemical formula.
Melting Point	Not available	Experimental data is required.
Boiling Point	Not available	Experimental data is required.
Solubility	Likely soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in water.	Prediction based on the presence of polar functional groups (amide, sulfonamide) and an aromatic ring.
рКа	Not available	The sulfonamide and amide protons, as well as the pyridine nitrogen, will have distinct pKa values that would need to be determined experimentally.
LogP	Not available	The octanol-water partition coefficient would need to be experimentally determined to understand its lipophilicity.

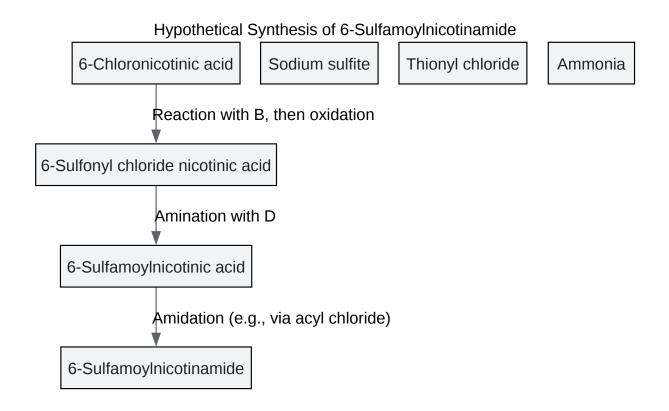
Potential Synthesis and Experimental Protocols

While no specific synthesis protocol for **6-Sulfamoylnicotinamide** has been found, a general synthetic strategy can be proposed based on established organic chemistry principles.

Hypothetical Synthesis Workflow:

A plausible synthetic route could involve the sulfonation of a pre-existing nicotinamide derivative or the amidation of a sulfamoyl-substituted nicotinic acid.





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Caption: A possible synthetic pathway to **6-Sulfamoylnicotinamide**.

General Experimental Protocol for Characterization:

Should **6-Sulfamoylnicotinamide** be synthesized, the following standard analytical techniques would be employed for its characterization:

- Purification: High-performance liquid chromatography (HPLC) would be a suitable method for purifying the final compound.
- Structural Elucidation:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential
 to confirm the connectivity of atoms and the positions of the substituents on the pyridine
 ring.



- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (amide, sulfonamide, aromatic ring).
- Purity Analysis: Purity would be assessed by HPLC and elemental analysis.
- Physicochemical Property Determination: Standard experimental methods would be used to determine the melting point, solubility, pKa, and LogP.

Potential Biological Activity and Signaling Pathways

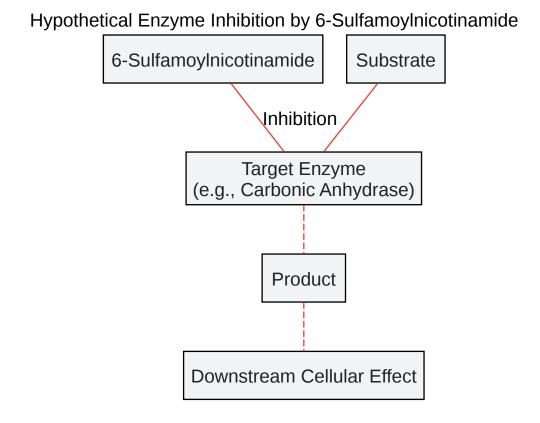
The biological activity of **6-Sulfamoylnicotinamide** has not been reported. However, the presence of the nicotinamide and sulfonamide moieties suggests potential interactions with various biological targets.

- Nicotinamide-like Activity: Nicotinamide is a precursor to the coenzymes NAD+ and NADP+, which are crucial for cellular metabolism and redox reactions. It is possible that 6-Sulfamoylnicotinamide could interact with enzymes involved in NAD+ metabolism.
- Sulfonamide-like Activity: Sulfonamides are a well-known class of compounds with a wide
 range of biological activities, including antimicrobial and anticancer effects. The sulfamoyl
 group in 6-Sulfamoylnicotinamide could potentially target enzymes such as carbonic
 anhydrases or dihydrofolate reductase, depending on the overall molecular conformation.

Hypothetical Signaling Pathway Interaction:

Given that many nicotinamide derivatives and sulfonamides have been investigated as inhibitors of various enzymes, a hypothetical interaction could be visualized as follows:





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Caption: A generalized diagram of potential enzyme inhibition.

Disclaimer: The information presented in this guide is largely predictive and based on the chemical nature of the constituent functional groups of **6-Sulfamoylnicotinamide**. The actual chemical properties, synthesis, and biological activity of this compound must be determined through empirical research. This document is intended for informational purposes for a scientific audience and should not be used as a substitute for experimental validation.

 To cite this document: BenchChem. [6-Sulfamoylnicotinamide: An In-depth Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15096441#6-sulfamoylnicotinamide-chemical-properties]

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